N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including benzothiazoles, benzodioxines, and their derivatives, have been synthesized for various applications, notably in developing analgesic, anti-inflammatory, and antimicrobial agents. The synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, exemplifies the utility of these structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of non-covalent interactions in materials science, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).
Anticancer Activity
Compounds containing the benzothiazole and related heterocyclic motifs have been evaluated for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these structures in oncology (Ravinaik et al., 2021).
Antimicrobial and Antimalarial Activities
Novel heterocyclic compounds, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been synthesized and demonstrated excellent broad-spectrum antimicrobial activity, underscoring their significance in addressing microbial resistance (Padalkar et al., 2014). Furthermore, the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their theoretical calculations and molecular docking studies indicate the utility of these compounds in designing new antimalarial agents (Fahim & Ismael, 2021).
Electrochemical Synthesis
The electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles presents an environmentally friendly and efficient method for generating these compounds, demonstrating the versatility of electrochemical approaches in organic synthesis (Wang, Tang, & Lei, 2017).
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUOHQHDSHZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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